Ethyl 4-(trifluoromethylthio)phenylacetate
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Overview
Description
Ethyl 4-(trifluoromethylthio)phenylacetate is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a trifluoromethylthio group attached to a phenylacetate moiety. The presence of the trifluoromethylthio group imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
The synthesis of Ethyl 4-(trifluoromethylthio)phenylacetate typically involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethylthio)benzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-(trifluoromethylthio)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(trifluoromethylthio)phenylacetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethylthio)phenylacetate involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethylthio)phenylacetate can be compared with other similar compounds, such as:
Ethyl 4-(trifluoromethyl)phenylacetate: This compound lacks the sulfur atom in the trifluoromethylthio group, which can result in different chemical and biological properties.
Mthis compound: The methyl ester variant may have different reactivity and solubility compared to the ethyl ester.
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical properties that can be leveraged for various applications.
Properties
IUPAC Name |
ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNCMHYTEBAEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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